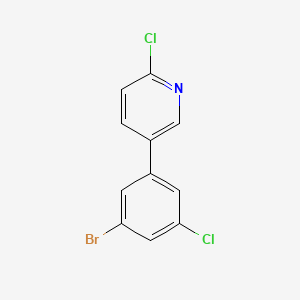
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to a chloropyridine moiety. The compound’s unique structure makes it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-5-chlorophenyl)-2-chloropyridine typically involves the halogenation of a suitable precursor. One common method is the bromination and chlorination of 2-chloropyridine using bromine and chlorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced separation techniques are often employed to enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(3-Bromo-5-chlorophenyl)-2-chloropyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, affecting their function and activity. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine: Unique due to the presence of both bromine and chlorine atoms on the phenyl ring and the chloropyridine moiety.
3-Bromo-5-chlorophenyl)(morpholino)methanone: Contains a morpholine ring instead of a pyridine ring.
3-Bromo-5-chlorosalicylaldehyde: Features a salicylaldehyde moiety instead of a pyridine ring.
Uniqueness
This compound is unique due to its specific halogenation pattern and the presence of both a phenyl and pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H6BrCl2N |
|---|---|
Poids moléculaire |
302.98 g/mol |
Nom IUPAC |
5-(3-bromo-5-chlorophenyl)-2-chloropyridine |
InChI |
InChI=1S/C11H6BrCl2N/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H |
Clé InChI |
UKFIAULFUVFBLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C2=CC(=CC(=C2)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




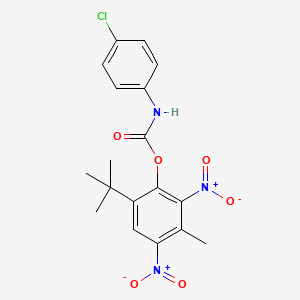

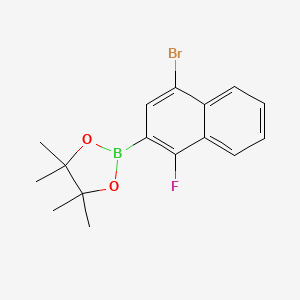
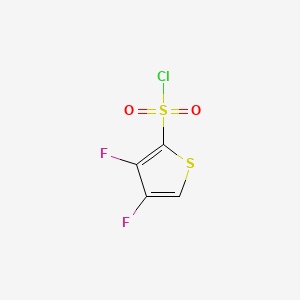

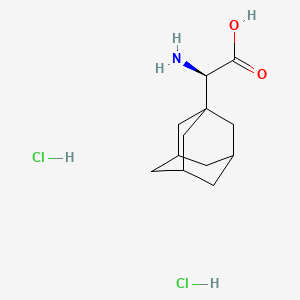



![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
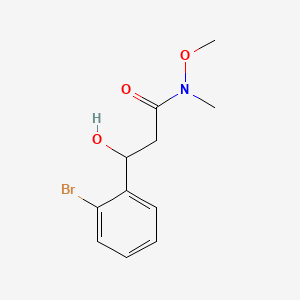
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)
